1-(2-Bromo-1-(pentyloxy)ethyl)-4-fluorobenzene
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Overview
Description
1-(2-Bromo-1-(pentyloxy)ethyl)-4-fluorobenzene is an organic compound with the molecular formula C13H18BrFO It is a derivative of benzene, substituted with a bromine atom, a fluorine atom, and a pentyloxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(pentyloxy)ethyl)-4-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzene and 2-bromo-1-pentanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Reaction Steps: The 4-fluorobenzene undergoes a nucleophilic substitution reaction with 2-bromo-1-pentanol, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation or chromatography, is common to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-1-(pentyloxy)ethyl)-4-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom, resulting in the formation of a simpler derivative.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Hydroxide ions, amines, and other nucleophiles for substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted derivatives, while oxidation reactions can produce hydroxyl or carbonyl-substituted compounds.
Scientific Research Applications
1-(2-Bromo-1-(pentyloxy)ethyl)-4-fluorobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-(pentyloxy)ethyl)-4-fluorobenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the pentyloxyethyl group, contribute to its reactivity and ability to form stable complexes with other molecules. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromo-1-(pentyloxy)ethyl)-4-cyclohexylbenzene: Similar in structure but with a cyclohexyl group instead of a fluorine atom.
1-(2-Bromo-1-(pentyloxy)ethyl)-4-isopropylbenzene: Similar in structure but with an isopropyl group instead of a fluorine atom.
Uniqueness
1-(2-Bromo-1-(pentyloxy)ethyl)-4-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H18BrFO |
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Molecular Weight |
289.18 g/mol |
IUPAC Name |
1-(2-bromo-1-pentoxyethyl)-4-fluorobenzene |
InChI |
InChI=1S/C13H18BrFO/c1-2-3-4-9-16-13(10-14)11-5-7-12(15)8-6-11/h5-8,13H,2-4,9-10H2,1H3 |
InChI Key |
QTKYSDRRZYLSIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(CBr)C1=CC=C(C=C1)F |
Origin of Product |
United States |
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